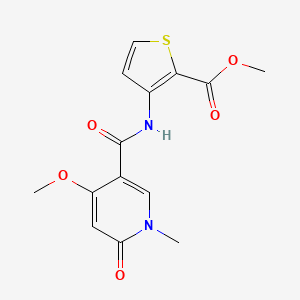

Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate

Description

"Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate" is a heterocyclic compound featuring a thiophene-2-carboxylate core linked via an amide bond to a substituted 1,6-dihydropyridine ring. The molecule integrates two pharmacologically relevant motifs: a thiophene ring (common in materials science and medicinal chemistry) and a dihydropyridine scaffold (notable in calcium channel modulators and enzyme inhibitors).

Properties

IUPAC Name |

methyl 3-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-16-7-8(10(20-2)6-11(16)17)13(18)15-9-4-5-22-12(9)14(19)21-3/h4-7H,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNBJUSSJJOTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=C(SC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology and have been used for the treatment of various disorders.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.34 g/mol. The compound features multiple functional groups, including a thiophene ring and a dihydropyridine moiety, which are known to influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, studies on similar derivatives have shown:

- Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 μg/mL against various pathogens.

- Biofilm Inhibition : Significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with key biological targets such as:

- DNA Gyrase : Inhibitors of this enzyme can disrupt bacterial DNA replication.

- Dihydrofolate Reductase (DHFR) : Another target implicated in the inhibition of bacterial growth.

Preliminary studies suggest that related compounds demonstrate IC50 values ranging from 12.27–31.64 μM for DNA gyrase inhibition and 0.52–2.67 μM for DHFR inhibition .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of derivatives similar to this compound:

| Study | Compound | MIC (μg/mL) | Biofilm Reduction (%) | Target |

|---|---|---|---|---|

| 7b | 0.22 | Significant | DNA gyrase | |

| 5a | 0.25 | Superior to Ciprofloxacin | DHFR |

These findings indicate promising antimicrobial activity and potential for further development in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects , synthetic pathways , and physicochemical properties .

Table 1: Structural and Functional Comparison

*Molecular weights calculated based on empirical formulas.

Key Findings :

Substituent-Driven Reactivity :

- The target compound’s 4-methoxy and 1-methyl groups likely enhance steric hindrance compared to the phenyl and tosyl groups in ’s analog . This may reduce nucleophilic attack susceptibility but improve metabolic stability.

- The thiophene-2-carboxylate moiety in the target compound differs from the thiophen-3-yl group in , which could alter π-π stacking interactions in biological targets.

Synthetic Methodologies: highlights enantioselective synthesis via column chromatography (e.g., for the (S)-configured analog), suggesting that stereochemical control is critical for dihydropyridine derivatives . The target compound’s synthesis may require similar chiral resolution techniques.

Spectroscopic Signatures :

- IR spectra for all compounds show strong C=O stretches (~1680–1720 cm⁻¹), consistent with ester and amide functionalities .

- ¹H NMR data in reveal distinct aromatic proton environments (δ 7.2–7.8 ppm) influenced by electron-withdrawing groups (e.g., tosyl), whereas the target compound’s methoxy group may upfield-shift adjacent protons.

Thermal Stability :

- The analog in has a melting point of 152–159°C, suggesting moderate thermal stability. The target compound’s lack of bulky tosyl groups may lower its melting point, though experimental confirmation is needed.

Structural Insights from Crystallography :

For example, SHELXL’s robustness in small-molecule refinement could aid in elucidating the dihydropyridine ring’s conformation and hydrogen-bonding patterns .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via multi-step protocols involving condensation, cyclization, and carboxylation. For example, analogous thiophene-carboxylate derivatives are synthesized using reflux conditions in anhydrous dichloromethane under nitrogen protection, followed by purification via reverse-phase HPLC (67% yield) . Key factors include:

- Catalyst choice : Acidic or basic conditions affect cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance intermediate stability.

- Purification : Gradient elution (e.g., 30%→100% methanol/water) improves purity .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | CH₂Cl₂, N₂, reflux | 67 | >95 | |

| Carboxylation | Ethyl chloroformate, DMF | 58 | 90 |

Q. How is structural characterization performed for this compound?

Answer: A combination of spectroscopic and crystallographic methods is critical:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene C=O at ~165 ppm, pyridine N-methyl at ~3.4 ppm) .

- IR : Peaks at 1700–1750 cm⁻¹ confirm ester C=O and amide groups .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsion angles (e.g., dihedral angles between pyridine and thiophene rings) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Features | Significance |

|---|---|---|

| ¹H NMR | δ 3.8–4.0 (ester OCH₃) | Confirms methoxy groups |

| ¹³C NMR | δ 165–170 (C=O) | Validates ester/amide bonds |

| IR | 1720 cm⁻¹ (C=O stretch) | Distinguishes ester vs. ketone |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Answer: Discrepancies in mechanistic pathways (e.g., nucleophilic vs. electrophilic attack) can be addressed via:

- DFT calculations : Optimize transition states to compare activation energies for competing pathways.

- Docking studies : Analyze steric/electronic effects of substituents (e.g., methoxy groups) on reactivity .

- Molecular dynamics : Simulate solvent interactions to validate experimental yields (e.g., CH₂Cl₂ stabilizes intermediates via dipole interactions) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer: Crystallization difficulties arise from conformational flexibility and solvent inclusion. Solutions include:

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact bioactivity?

Answer: Structure-activity relationship (SAR) studies reveal:

- Methoxy groups : Enhance metabolic stability but reduce solubility.

- Thiophene substitution : Electron-withdrawing groups (e.g., COOCH₃) increase electrophilicity, affecting target binding .

- Pyridine ring oxidation : The 6-oxo group is critical for hydrogen bonding with biological targets (e.g., enzymes) .

Q. Table 3: SAR of Analogous Compounds

| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 4-Methoxy | 12 nM | 0.5 | |

| 4-Hydroxy | 45 nM | 2.1 |

Q. How can in vitro assays differentiate between on-target and off-target effects?

Answer:

- Competitive binding assays : Use isotopic labeling (e.g., ³H-ligands) to quantify target affinity .

- Proteome-wide profiling : Chemoproteomics identifies off-target interactions via activity-based protein profiling (ABPP) .

- Mutagenesis studies : Validate binding pockets by introducing point mutations (e.g., Ala-scanning) .

Q. What analytical methods resolve discrepancies in spectral data across studies?

Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., thiophene vs. pyridine protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ calc. 390.1370 vs. exp. 390.1370) .

- Dynamic NMR : Detect rotameric equilibria causing signal splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.